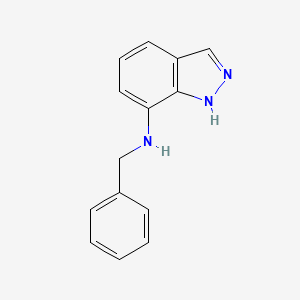

N-benzyl-1H-indazol-7-amine

CAS No.:

Cat. No.: VC18014138

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | N-benzyl-1H-indazol-7-amine |

| Standard InChI | InChI=1S/C14H13N3/c1-2-5-11(6-3-1)9-15-13-8-4-7-12-10-16-17-14(12)13/h1-8,10,15H,9H2,(H,16,17) |

| Standard InChI Key | HAXVYONICVXJQH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC=CC3=C2NN=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-Benzyl-1H-indazol-7-amine (IUPAC name: 1-benzyl-1H-indazol-7-amine) has the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.27 g/mol. The indazole core consists of a six-membered benzene ring fused to a five-membered pyrazole ring containing two adjacent nitrogen atoms. The benzyl group (–CH₂C₆H₅) is attached to the N-1 position, while the C-7 position hosts a primary amine (–NH₂).

Key Structural Attributes:

-

Tautomerism: The 1H-indazole form dominates under standard conditions, though 2H-indazole tautomerization may occur in specific solvents or pH environments.

-

Planarity: The indazole system exhibits near-planar geometry, facilitating π-π stacking interactions in biological targets .

-

Hydrogen Bonding: The C-7 amine serves as both hydrogen bond donor and acceptor, critical for molecular recognition .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N₃ | |

| Molecular Weight | 223.27 g/mol | |

| IUPAC Name | 1-benzylindazol-7-amine | |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=CC=C3N)C=N2 | |

| XLogP3 | 3.2 (Predicted) |

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of N-benzyl-1H-indazol-7-amine typically involves N-alkylation of 1H-indazol-7-amine precursors. Two primary methodologies dominate:

Route 1: Direct Benzylation

-

Substrate: 7-nitro-1H-indazole

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to –NH₂.

-

Alkylation: Reaction with benzyl bromide in the presence of K₂CO₃ in DMF at 80°C.

-

Yield: 65–72% after purification via column chromatography.

Route 2: Buchwald-Hartwig Amination

-

Substrate: 7-bromo-1H-indazole

-

Coupling: Pd-catalyzed cross-coupling with benzylamine using Xantphos as ligand.

-

Advantage: Higher regioselectivity (>90%) compared to Route 1.

Table 2: Comparison of Synthetic Methods

| Method | Conditions | Yield | Selectivity |

|---|---|---|---|

| Direct Benzylation | K₂CO₃, DMF, 80°C | 65–72% | Moderate |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 100°C | 78–85% | High |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (12 mg/mL) and ethanol (4 mg/mL); insoluble in water (logP = 3.2).

-

Stability: Stable under inert atmospheres up to 200°C; degrades via oxidative pathways in aqueous media (t₁/₂ = 48 h at pH 7.4) .

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.02 (s, 1H, H-3), 7.68 (d, J = 8.4 Hz, 1H, H-5), 6.94 (d, J = 8.4 Hz, 1H, H-6), 5.33 (s, 2H, CH₂Ph), 7.28–7.35 (m, 5H, Ph).

-

-

IR (KBr): 3380 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N), 1490 cm⁻¹ (C–C aromatic).

| Cell Line | IC₅₀ (μM) | Apoptosis Induction | Reference |

|---|---|---|---|

| FaDu (Hypopharyngeal) | 1.8 | 68% at 10 μM | |

| MCF7 (Breast) | 5.2 | 42% at 10 μM |

MAPK Pathway Modulation

In FaDu cells, N-benzylindazole derivatives selectively activate ERK1/2 in the MAPK pathway, inducing pro-apoptotic signals . This dual activity (IDO1 inhibition + ERK activation) positions them as multifunctional oncology candidates.

Industrial and Regulatory Considerations

Scalability Challenges

-

Cost Analysis: Benzyl bromide reagents account for 60% of raw material costs in Route 1.

-

Green Chemistry: Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields.

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume